molecular formula C12H21NO5 B1526687 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1161428-99-4

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1526687
CAS No.: 1161428-99-4
M. Wt: 259.3 g/mol
InChI Key: KLDROUZGWFRUEZ-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a pyrrolidine derivative with significant implications in pharmaceutical chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent, enhances its biological activity and utility in drug development.

  • Molecular Formula : C12_{12}H21_{21}NO5_5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1161428-99-4
  • Boiling Point : Approximately 366.1 °C (predicted)
  • Density : 1.170 g/cm³ (predicted)
  • pKa : 4.11 (predicted)

Biological Activity Overview

The biological activity of Boc-pyrrolidine primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents. Its derivatives have been studied for their potential in treating viral infections, including hepatitis C.

Antiviral Properties

Boc-pyrrolidine has been identified as a crucial precursor in the synthesis of antiviral medications. For instance, it plays a role in the development of compounds that target the hepatitis C virus (HCV) and human Factor Xa, which is relevant for anticoagulant therapies. The compound's derivatives exhibit significant antiviral activity, inhibiting viral replication through various mechanisms.

Case Studies

  • Antiviral Activity Against HCV :
    A study demonstrated that derivatives of Boc-pyrrolidine showed high affinity for HCV polymerase, leading to effective inhibition of viral replication. The mechanism involves interference with the viral RNA synthesis pathway.
  • Factor Xa Inhibition :
    Research has indicated that Boc-pyrrolidine derivatives can bind effectively to Factor Xa, demonstrating potential as anticoagulants. Molecular docking studies revealed favorable binding interactions that could be exploited for therapeutic purposes.

Interaction Studies

Computational studies have been employed to predict the binding affinities of Boc-pyrrolidine with various biological targets. These studies utilize molecular docking simulations to elucidate potential therapeutic effects and guide further modifications to enhance efficacy.

Compound NameStructural FeaturesBiological Activity
Boc-pyrrolidineContains methoxymethyl groupIntermediate for antiviral drugs
Derivative ALacks methoxymethyl groupPotentially similar antiviral properties
Derivative BDifferent stereochemistryAntiviral activity against HCV

Scientific Research Applications

Medicinal Chemistry

  • Prodrug Design : The compound serves as a prodrug due to its ability to undergo hydrolysis in physiological conditions, releasing the active drug moiety. This property is particularly valuable in enhancing the solubility and bioavailability of poorly soluble drugs.
  • Peptide Synthesis : Boc-methoxymethyl-pyrrolidine carboxylic acid is utilized as a building block in peptide synthesis. Its protective group can be easily removed under mild conditions, facilitating the formation of complex peptide structures without compromising their integrity.
  • Antiviral and Anticancer Research : Research has indicated that derivatives of this compound exhibit antiviral and anticancer properties, making it a candidate for further pharmacological studies. For instance, modifications to the pyrrolidine ring have shown promise in inhibiting viral replication and tumor growth.

Organic Synthesis

  • Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its use has been documented in synthesizing various biologically active molecules with high stereoselectivity.
  • Functionalization Reactions : The presence of multiple functional groups allows for diverse chemical transformations, including alkylation and acylation reactions. This versatility makes it a valuable intermediate in synthetic organic chemistry.

Material Science

  • Polymer Chemistry : Boc-methoxymethyl-pyrrolidine carboxylic acid has been investigated for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications.
  • Nanotechnology : Research into nanocarriers for drug delivery systems has identified this compound as a potential candidate due to its biocompatibility and ability to form stable complexes with therapeutic agents.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel antiviral agents based on Boc-methoxymethyl-pyrrolidine carboxylic acid derivatives. The researchers modified the pyrrolidine ring and evaluated the antiviral activity against HIV and HCV. Results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting a pathway for developing new antiviral therapies.

Case Study 2: Asymmetric Synthesis of Amino Acids

In another research article from Organic Letters, scientists demonstrated the use of Boc-methoxymethyl-pyrrolidine carboxylic acid as a chiral auxiliary in the asymmetric synthesis of amino acids. The methodology allowed for high yields and excellent enantioselectivity, showcasing the compound's utility in producing valuable building blocks for pharmaceuticals.

Data Tables

Application AreaDescription
Medicinal ChemistryProdrug design, peptide synthesis, antiviral and anticancer research
Organic SynthesisChiral auxiliary, functionalization reactions
Material SciencePolymer chemistry, nanotechnology

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves:

  • Pyrrolidine Core Functionalization : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation, often requiring strong bases (e.g., NaH) and anhydrous conditions to prevent hydrolysis .
  • Boc Protection : Esterification using tert-butoxycarbonyl (Boc) anhydride in the presence of a catalyst like DMAP and a base (e.g., triethylamine) in dichloromethane at 0–20°C .
  • Carboxylic Acid Formation : Oxidation or hydrolysis of a precursor group (e.g., ester to carboxylic acid) under controlled pH and temperature .
  • Purification : Recrystallization or chromatography (HPLC) to achieve >95% purity .

Q. How can researchers characterize the compound and confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxymethyl protons (δ ~3.3–3.5 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
  • IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; carboxylic acid: ~2500–3300 cm1^{-1} broad O-H stretch) .

Q. What are common impurities in the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted Boc-protected intermediates or over-alkylated derivatives. Monitor via TLC (silica gel, ethyl acetate/hexane) .
  • Hydrolysis Products : Methoxymethyl group hydrolysis under acidic conditions. Use anhydrous solvents and inert atmospheres during alkylation .
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of alkylating agent) and employ scavenger resins to quench excess reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., alkylation), reducing side reactions and improving consistency .
  • Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) to accelerate Boc protection while minimizing racemization .
  • DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., THF vs. DCM), and reaction time to identify Pareto-optimal conditions .

Q. What strategies address stereochemical challenges during functionalization of the pyrrolidine ring?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry at C3 .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective methoxymethyl group installation .
  • Dynamic Resolution : Leverage kinetic resolution during crystallization or enzymatic hydrolysis to isolate desired enantiomers .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate derivatives) to assign peaks accurately .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental NMR assignments .
  • Collaborative Reproducibility : Replicate synthesis protocols from multiple sources to identify batch-specific variability (e.g., solvent purity effects) .

Q. What methodologies are suitable for evaluating the compound’s biological activity in drug discovery?

  • Methodological Answer :

  • Target Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure affinity for receptors (e.g., GPCRs) .
  • In Vitro ADMET : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to prioritize derivatives .
  • Structure-Activity Relationships (SAR) : Systematically modify the methoxymethyl or carboxylic acid groups and test against disease models (e.g., cancer cell lines) .

Q. How can regioselective modifications be achieved without compromising the Boc group?

  • Methodological Answer :

  • Protecting Group Strategies : Temporarily mask the carboxylic acid (e.g., as a methyl ester) during modifications to prevent Boc cleavage .
  • Chemoselective Reagents : Use mild alkylating agents (e.g., Meerwein salts) that preferentially react with amines over esters .
  • Microwave-Assisted Synthesis : Accelerate reaction times to reduce side reactions (e.g., Boc deprotection under prolonged heating) .

Q. Data Contradiction Analysis

  • Example : Discrepancies in reported yields for Boc protection (60–85% in vs. 75–90% in ).
    • Resolution : Differences in solvent (DCM vs. THF) and base (triethylamine vs. DMAP) affect reaction efficiency. Triethylamine in DCM may favor faster kinetics but lower purity, requiring post-reaction purification .

Properties

IUPAC Name

3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDROUZGWFRUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to general procedure B described in connection with Scheme 2. 1-tert-Butyl 3-methyl 3-(methoxymethyl)pyrrolidine-1,3-dicarboxylate (4.5 g, 16.5 mmol) was dissolved in 30 mL of MeOH and a solution LiOH (0.79 g, 33 mmol) in 20 mL was added. The reaction mixture was microwaved at 130° C. for 25 min in 5 vials. The methanol was evaporated and the residue was acidified to pH 1-2 with KHSO4 solid. The acid was extracted with EtOAc (3×50 mL). The combined organic fractions were washed with 1N KHSO4 and with brine and then dried over Na2SO4. The solvent was evaporated to give 7.09 g of the desired acid (91% crude yield). 1H NMR (400 MHz, CDCl3): δ 10.70 (bs, 1H), 3.76 (d, 1H), 3.62-3.41 (m, 5H), 3.35 (s, 3H), 2.34-2.25 (m, 1H), 1.98-1.93 (m, 1H), 1.45 (s, 9H); MS (ESI) m/z: Calculated for C12H21NO5: 259.1. found: 260 (M+1)+.
Name
1-tert-Butyl 3-methyl 3-(methoxymethyl)pyrrolidine-1,3-dicarboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid

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